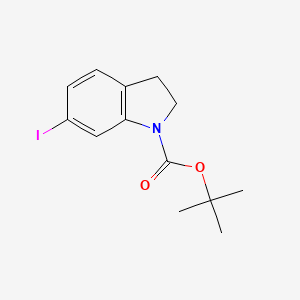

1-Boc-6-iodo-2,3-dihydro-indole

Description

Significance in Contemporary Synthetic Chemistry

Indole (B1671886) and indoline (B122111) derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govrsc.org This has led to their incorporation into numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. openmedicinalchemistryjournal.commdpi.com The indole nucleus is a key feature in the essential amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological systems. nih.gov Consequently, the development of synthetic methodologies to access and functionalize these core structures remains a vibrant area of chemical research. rsc.orgmdpi.com

The indoline scaffold, in particular, has garnered increasing interest. While historically less studied than its aromatic counterpart, indoline-containing compounds have demonstrated potent biological activities, including antibacterial properties and the ability to act as resistance-modifying agents. openmedicinalchemistryjournal.com The three-dimensional nature of the saturated five-membered ring in indoline offers distinct spatial arrangements for substituents compared to the planar indole ring, providing a valuable tool for medicinal chemists in designing novel therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-iodo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKPZRCADFMYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc 6 Iodo 2,3 Dihydro Indole and Its Advanced Precursors

Initial Synthetic Routes to 6-Iodoindole Derivatives

The construction of the indole (B1671886) core is the foundational step in the synthesis of 1-Boc-6-iodo-2,3-dihydro-indole. Several classical and modern methods are available for this purpose, with the Batcho-Leimgruber and Fischer indole syntheses being particularly relevant.

Batcho–Leimgruber Synthesis for 6-Iodoindole and Related Structures

The Batcho-Leimgruber indole synthesis is a powerful and versatile method for constructing indoles from o-nitrotoluenes. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole. wikipedia.org The reaction is known for its high yields and mild conditions, making it a popular alternative to the Fischer indole synthesis. wikipedia.org

The synthesis starts with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal, and a secondary amine like pyrrolidine (B122466) to form a β-nitroenamine. wikipedia.orgresearchgate.net This intermediate is intensely colored due to its extended conjugation. wikipedia.org The subsequent reductive cyclization of the nitro group to an amine, often achieved with reducing agents like Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride, leads to the formation of the indole ring. wikipedia.orgresearchgate.net The use of 5-iodo-2-nitrotoluene as the starting material would directly lead to the formation of 6-iodoindole.

The Batcho-Leimgruber synthesis has been successfully applied to the preparation of a wide variety of substituted indoles. researchgate.net For instance, it has been used to synthesize 6-chloro-5-fluoroindole and 5-fluoro-6-iodoindole. researchgate.net

Alternative Established Indole Synthesis Protocols Applicable to 6-Substituted Systems

Other established methods for indole synthesis can also be adapted to produce 6-substituted indoles.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for indole synthesis, involving the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a cas.cncas.cn-sigmatropic rearrangement to form the indole. wikipedia.org To synthesize a 6-substituted indole, a p-substituted phenylhydrazine is required. For example, using a p-iodophenylhydrazine would lead to a 6-iodoindole. While effective, a major drawback of this method can be the instability and toxicity of the required arylhydrazine precursors. rsc.org

Larock Indole Synthesis: This palladium-catalyzed reaction provides a highly versatile route to indoles from o-iodoanilines and disubstituted alkynes. wikipedia.orgnih.gov The reaction exhibits excellent regioselectivity and tolerates a wide range of functional groups. nih.govub.edu The synthesis of a 6-substituted indole using this method would involve starting with a 4-substituted-2-iodoaniline. The Larock synthesis is known for its ability to produce polysubstituted indoles with good to excellent yields. ub.edu A key advantage is that it often does not require a protecting group on the aniline nitrogen. nih.gov

N-Protection Strategies for Indole Nitrogen

The indole nitrogen is reactive and can interfere with subsequent reactions. Therefore, protection of this nitrogen is a crucial step in the synthesis of many indole derivatives.

Introduction of the tert-Butoxycarbonyl (Boc) Group onto the Indole Nitrogen

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its ease of removal. mdpi.org The introduction of the Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or a catalyst. bzchemicals.comorganic-chemistry.org

The mechanism involves the nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed N-Boc-indolium cation. commonorganicchemistry.com The resulting tert-butyl bicarbonate is unstable and decomposes to carbon dioxide and tert-butanol. commonorganicchemistry.com A common catalyst for this reaction is 4-dimethylaminopyridine (DMAP). rsc.org The use of iodine as a catalyst under solvent-free conditions has also been reported as an efficient method for N-tert-butoxycarbonylation. organic-chemistry.org

Comparative Analysis of Boc and Other N-Protecting Group Effectiveness in Indole Chemistry

While the Boc group is highly effective, other protecting groups are also employed in indole chemistry, each with its own set of advantages and disadvantages.

| Protecting Group | Introduction | Cleavage Conditions | Stability |

| Boc | Boc₂O, base or catalyst bzchemicals.comorganic-chemistry.org | Acidic conditions (e.g., TFA) bzchemicals.comrsc.org | Stable to most nucleophiles and bases organic-chemistry.org |

| Tosyl (Ts) | Tosyl chloride, base | Strong reducing agents or strong acids | Stable to many oxidative and acidic conditions |

| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis | Generally stable |

| Triisopropylsilyl (TIPS) | TIPSCl, base | Fluoride ions (e.g., TBAF) | Stable to many non-acidic conditions |

| 2-Phenylsulfonylethyl | Reaction with phenyl vinyl sulfone | Base | Readily removed under basic conditions researchgate.net |

Regioselective Iodination and Halogenation of Indoline (B122111)/Indole Cores

The final key step in the synthesis of this compound is the introduction of the iodine atom at the C-6 position of the indoline or indole ring. The reduction of the indole to an indoline can be performed before or after iodination. 2,3-dihydroindoles can be obtained by the reduction of indoles that have electron-withdrawing groups. nih.gov

Direct iodination of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) ring, which often leads to substitution at the C-3 or C-2 positions. However, methods for the regioselective iodination of the benzene (B151609) ring of the indole nucleus have been developed. For instance, direct C-5 iodination of indoles has been achieved under mild, metal-free conditions. rsc.orgresearchgate.net

For the synthesis of this compound, a more controlled approach is often necessary. This typically involves starting with a pre-functionalized benzene ring. For example, as mentioned in the Batcho-Leimgruber synthesis, using 5-iodo-2-nitrotoluene as the starting material directly incorporates the iodine at the desired position. researchgate.net

Alternatively, electrophilic iodination of a 1-Boc-indole derivative can be performed. The directing effects of the Boc group and other substituents on the ring will influence the regioselectivity of this reaction. Following iodination, the indole double bond can be reduced to form the indoline. This reduction is often achieved using reducing agents like sodium borohydride in the presence of iodine, which generates diborane in situ. nih.gov

Direct Iodination Methods at the 6-Position of Indole/Indoline

Direct iodination of the indole ring is a critical step in the synthesis of 6-iodoindole derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific iodinating agent used.

One effective method for the direct iodination of indoles involves the use of iodine monochloride (ICl) in the presence of Celite®. researchgate.net This approach has been successfully applied to a range of indole derivatives, including those with various substituents. researchgate.net The reaction conditions are generally mild, and the use of Celite® facilitates the reaction, leading to good yields of the desired iodoindoles. researchgate.net For instance, the iodination of melatonin using this method resulted in a 98% yield. researchgate.net

Another approach utilizes a reagent system of bis(trifluoroacetoxy)iodobenzene and iodine in pyridine, although this has been reported to give moderate yields for the preparation of N-protected-3-iodoindoles. The direct halogenation of indole typically occurs at the more nucleophilic 3-position, which can lead to a mixture of products, including polyhalogenated and oxidized species. researchgate.net Therefore, methods that achieve regioselective iodination at other positions, such as the 6-position, are of significant interest. While direct iodination at the 6-position is less common than at the 3- or 5-positions, specific reaction conditions can be optimized to favor this outcome. Research has shown that regioselective C5-H direct iodination of indoles can be achieved, suggesting that with appropriate directing groups or catalysts, similar selectivity could be directed to the 6-position. rsc.org

Preparation of 6-Iodo-2,3-dihydro-indole through Reduction of 6-Iodoindole

Once 6-iodoindole is obtained, the next crucial step is the reduction of the pyrrole ring to form the indoline structure. This transformation can be challenging due to the aromatic stability of the indole ring. nih.gov

A common strategy involves the use of reducing agents that can selectively reduce the 2,3-double bond of the indole nucleus without affecting the iodo-substituent or the benzene ring. One such method involves the use of sodium cyanoborohydride in acetic acid, which is effective for reducing enamines and can be applied to the reduction of indoles. chemicalforums.com Another approach utilizes a borane-tetrahydrofuran complex in the presence of trifluoroacetic acid, which has been shown to selectively reduce indole compounds to their corresponding indolines. google.com This method is particularly useful as it is rapid and avoids undesirable side reactions. google.com

Reduction Pathways to the 2,3-Dihydroindole (Indoline) Ring System

The reduction of the indole ring to an indoline is a fundamental transformation in the synthesis of many biologically active compounds. researchgate.net This reduction can be achieved through several methods, each with its own advantages and limitations.

Catalytic Hydrogenation Methods for Indoles to Indolines

Catalytic hydrogenation is a widely used and environmentally friendly method for the reduction of indoles to indolines. nih.gov However, this reaction can be challenging due to the high resonance stability of the indole nucleus and the potential for the indoline product to poison the catalyst. nih.gov Furthermore, over-reduction to octahydroindole can occur under harsh conditions. nih.gov

Several catalyst systems have been developed to address these challenges. For instance, a heterogeneous Pt/C catalyst activated by p-toluenesulfonic acid in water has been shown to be effective for the hydrogenation of unprotected indoles to indolines in excellent yields at room temperature and moderate hydrogen pressure. nih.gov Homogeneous catalysts, such as those based on rhodium, ruthenium, and iridium, have also been employed for the hydrogenation of N-protected indoles. nih.gov More recently, a shelf-stable heteroleptic borane has been demonstrated to efficiently catalyze the solvent-free hydrogenation of various substituted indoles to indolines with high turnover numbers. nih.gov

| Catalyst System | Substrate | Conditions | Yield | Reference |

| Pt/C, p-toluenesulfonic acid | Unprotected indoles | H₂, water, room temp. | Excellent | nih.gov |

| B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂ | Substituted indoles | Solvent-free, H₂ | High TON | nih.gov |

| Pd(OCOCF₃)₂ | Indoles | H₂, acidic conditions | - | nih.gov |

Metal-mediated Reduction Strategies (e.g., Palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles)

Metal-mediated reductions offer an alternative to catalytic hydrogenation. A notable example is the palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (PMHS) as a reducing agent. organic-chemistry.org This method proceeds efficiently at room temperature, yielding N-(tert-butoxycarbonyl)indolines in good yields. organic-chemistry.org The reaction is catalyzed by 10% palladium(II) hydroxide on carbon and is compatible with various functional groups, such as esters. organic-chemistry.org This approach provides a mild and selective route to N-Boc protected indolines, which is directly relevant to the synthesis of the target compound.

| Catalyst | Reducing Agent | Substrate | Yield | Reference |

| 10% Pd(OH)₂/C | PMHS | N-(tert-butoxycarbonyl)indoles | Up to 96% | organic-chemistry.org |

Electrochemical Approaches to Indoline Synthesis via Cyclization

Electrochemical methods represent a green and sustainable approach to the synthesis of indoles and indolines. organic-chemistry.org These methods often proceed under mild conditions and avoid the use of stoichiometric reagents. scilit.com

One strategy involves the electrochemical intramolecular annulation of 2-alkynylanilines to produce indole derivatives. scilit.com By controlling the electric current, this method can be tailored to yield either indoles or indolines. rsc.org For example, an electrochemical iodine-mediated method has been developed for the synthesis of indoles from 2-vinylanilines. organic-chemistry.org This process involves the oxidation of iodide to molecular iodine, which then promotes the cyclization. organic-chemistry.org Similarly, electrocatalytic dehydrogenative cyclization of 2-vinylanilides using an organic redox catalyst provides access to 3-substituted and 2,3-disubstituted indoles without the need for external chemical oxidants. acs.org These electrochemical strategies highlight the potential for clean and efficient synthesis of the indole and indoline core structures.

Cross-Coupling Reactions at the C-6 Position

The iodine atom at the C-6 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Sonogashira Coupling with Acetylenes

The Sonogashira reaction, a powerful method for forming C(sp)-C(sp²) bonds, is effectively applied to this compound for coupling with terminal acetylenes. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org However, advancements have led to the development of copper-free Sonogashira protocols that mitigate issues like the homocoupling of acetylenes. nih.gov These reactions can be conducted under mild, and even room temperature, conditions. nih.gov

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, using a [DTBNpP]Pd(crotyl)Cl precatalyst has been shown to facilitate room-temperature, copper-free Sonogashira couplings of aryl halides. nih.gov The use of specific ligands can also prevent the formation of undesirable palladium iodide dimers, thereby accelerating the reaction. wikipedia.org

A practical one-pot, regiospecific synthesis of 2,3-disubstituted indoles has been developed utilizing a domino sequence of Sonogashira coupling, amidopalladation, and reductive elimination. organic-chemistry.org This approach highlights the utility of the Sonogashira reaction in constructing complex heterocyclic scaffolds from iodo-substituted indoline precursors.

Table 1: Examples of Sonogashira Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 97 | nih.gov |

| 4-Tolylacetylene | Organosilica-entrapped Pd | - | - | Flow | High | researchgate.net |

| Terminal Alkynes | Pd(PhCN)₂Cl₂ / X-Phos | Cs₂CO₃ | DMF | 80 | 94 (ratio) | acs.org |

Heck Reaction and its Variants for C-C Bond Formation

Ligand-free Heck reactions have been developed, for example, in the reaction of 2-iodoanilines with acrylates using Pd(OAc)₂ as a catalyst and NEt₃ as a base in acetonitrile. scilit.com Furthermore, the use of mixed inorganic and organic bases has been shown to be effective in promoting the reaction rate and catalyst recyclability in certain Heck reactions. nih.gov Intramolecular Heck reactions of iodoindole derivatives have also been employed for the synthesis of carbolinone ring systems. researchgate.net

Buchwald-Hartwig Amination and Related C-N Bond Formations Utilizing the Aryl Iodide Moiety

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, such as this compound, and a wide variety of amines. wikipedia.orgnih.gov The development of sophisticated phosphine ligands has significantly expanded the scope of this reaction, enabling the use of various aryl and heteroaryl halides with a broad range of amines under mild conditions. wikipedia.org

Nickel-catalyzed amination reactions have also emerged as a more economical alternative to palladium-based systems. nih.govresearchgate.net These reactions can be promoted by ligands and, in some cases, proceed selectively with aryl iodides in the presence of other aryl halides. nih.gov The choice of ligand is crucial, with sterically hindered N-heterocyclic carbene (NHC) ligands showing high efficiency in promoting the transformation of less reactive chlorides. researchgate.net

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various amines | Ni(acac)₂ / Phenylboronic ester | - | - | - | High | nih.gov |

| Diphenylamine | [Ni(IPr)(styrene)₂] | - | - | Room Temp | - | researchgate.net |

| (Hetero)arylamines | Pd-BIAN-NHC | - | - | - | - | researchgate.net |

Exploration of Other Cross-Coupling Reactions (e.g., Stille, Suzuki, Negishi) for C-6 Functionalization

Beyond Sonogashira, Heck, and Buchwald-Hartwig reactions, the aryl iodide of this compound is amenable to other important palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. nih.govmdpi.com The Suzuki-Miyaura reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of many boronic acid reagents. mdpi.com The reaction is widely used in the synthesis of biaryl compounds and complex molecules. nih.govresearchgate.net The choice of palladium source and ligand is critical for achieving high yields, especially with challenging substrates. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.org This reaction is versatile, allowing for the coupling of various sp²-hybridized groups. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, the high toxicity of tin reagents is a significant drawback. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl iodide, forming a C-C bond. wikipedia.org A key advantage of the Negishi coupling is its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance, though nickel catalysts can also be used. wikipedia.org

Nucleophilic Substitution and Derivatization Reactions on the Indoline Core

Organometallic Reagent Chemistry (e.g., Grignard reactions after halogen-metal exchange)

The iodine atom on the indoline ring can be transformed into a more reactive organometallic species through halogen-metal exchange. This process typically involves reacting the aryl iodide with an organolithium or organomagnesium reagent.

The resulting organometallic intermediate can then be reacted with various electrophiles. A common application is the formation of a Grignard reagent by reacting the aryl iodide with magnesium metal or through a magnesium-halogen exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). harvard.edu This in-situ generated Grignard reagent can then participate in classic Grignard reactions, for example, by adding to aldehydes or ketones to form new C-C bonds and alcohols. harvard.edu The functional group tolerance of magnesium-halogen exchange has made it a preferred method for preparing highly functionalized organomagnesium reagents. harvard.edu

Functionalization with Various Carbon- and Heteroatom-Nucleophiles

The carbon-iodine bond at the C6 position of this compound is the primary site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of carbon and heteroatom substituents, significantly diversifying the molecular architecture.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org This allows for the introduction of various aryl and vinyl groups at the C6 position.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgresearchgate.netnih.gov Copper-free protocols have also been developed. nih.govresearchgate.net The resulting alkynylated indolines are valuable intermediates for further transformations. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the synthesis of a wide range of C6-aminoindoline derivatives. youtube.comacsgcipr.org

Ullmann Condensation: A classic method for forming carbon-heteroatom bonds, the copper-catalyzed Ullmann reaction can be used to couple the aryl iodide with alcohols, thiols, and amines. While it often requires harsher conditions than palladium-catalyzed methods, it remains a useful tool in certain synthetic contexts.

Table 1: Examples of Cross-Coupling Reactions on Aryl Iodides

| Coupling Reaction | Nucleophile Type | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) complex, Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd(0) complex, Ligand, Base | C-N |

| Ullmann | Alcohol, Amine | Cu(I) salt, Base | C-O, C-N |

Electrophilic Transformations on the Dihydroindole Ring System

While the C6-iodo group is a primary site for reactivity, the dihydroindole ring system itself can undergo electrophilic transformations, leading to complex and functionally diverse products.

Electrophilic Dearomatization and Subsequent Functionalization

Dearomatization reactions transform flat, aromatic systems into three-dimensional structures, which is a highly valuable strategy in drug discovery. While often starting from the corresponding indole, these transformations generate complex indoline-based scaffolds.

Recent studies have focused on metal-catalyzed dearomatization processes. For instance, palladium-catalyzed dearomative arylation of indoles can produce spiroindolenine derivatives. acs.orgnih.gov This intramolecular reaction involves the generation of a quaternary center at the C3 position. acs.org Similarly, copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives has been developed to construct spirocyclic indolenines. nih.govnih.govdntb.gov.ua These reactions typically proceed through a single-electron-transfer oxidation to form a radical-cation intermediate, which then undergoes nucleophilic attack and deprotonation. nih.gov Another approach involves the palladium-catalyzed dearomative arylboration of indoles, which yields indolines with borylated side chains that are amenable to further functionalization. rsc.org These methods highlight the potential to transform the core ring system into more complex, spirocyclic architectures.

Regioselective Functionalization of the Pyrrolidine Ring within the Indoline Scaffold

The pyrrolidine portion of the indoline scaffold contains nucleophilic sites that can react with electrophiles. The N-Boc group influences the reactivity, and functionalization can often be directed to the C3 position. The most reactive position on an indole for electrophilic aromatic substitution is typically C3. youtube.com

Direct C3 alkylation of indoles and oxindoles is a challenging but important transformation. nih.gov Methods using carbocations or nickel catalysts with alcohols have been developed for the C3-alkylation of indoles. rsc.orgnjtech.edu.cn For pre-formed N-Acyl indolines, FeCl₃-mediated direct addition of electron-rich arenes to the C2-position has been reported, showcasing a rare example of intermolecular C2-arylation. rsc.org This reaction proceeds through a Friedel-Crafts-type mechanism where the C2=C3 double bond of the indole nucleus is activated. rsc.org

N-Deprotection Strategies and Subsequent Reactions

The tert-butoxycarbonyl (Boc) group is a crucial feature of the title compound, serving as a protecting group for the indoline nitrogen. Its selective removal is a key step in many synthetic sequences, unmasking the secondary amine for further functionalization.

Selective Removal of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is prized for its stability under a range of conditions while being readily removable under acidic conditions. This allows for selective deprotection without affecting other functional groups, such as the C6-iodo substituent.

Common methods for Boc deprotection include:

Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is the most common method. clockss.org

Lewis Acids: Certain Lewis acids can also effect the cleavage of the Boc group.

Thermal Deprotection: In some cases, heating the N-Boc compound, sometimes in a high-boiling point solvent, can lead to thermolytic cleavage of the protecting group.

Table 2: Common Reagents for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Room Temperature |

| Oxalyl Chloride / Methanol | Methanol | Room Temperature |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile | Room Temperature |

Post-Deprotection Functionalization of the Indoline Nitrogen (e.g., N-alkylation, N-acylation)

Once the Boc group is removed to yield 6-iodo-2,3-dihydro-indole, the newly exposed secondary amine is a nucleophilic site ready for a variety of functionalization reactions.

N-Alkylation: The indoline nitrogen can be alkylated using alkyl halides in the presence of a base. researchgate.net Common bases include potassium carbonate or Hünig's base (diisopropylethylamine). researchgate.net The choice of base and solvent can be crucial to avoid competing side reactions. Ionic liquids have also been explored as media for selective N-alkylation of anilines. psu.edu

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the acid byproduct. nih.govresearchgate.net Direct acylation with carboxylic acids can also be achieved using specific activating agents or catalysts. clockss.org These reactions provide access to a wide range of N-acylindoline derivatives, which are themselves important motifs in medicinal chemistry. nih.govresearchgate.net

Key Research Trajectories for 1 Boc 6 Iodo 2,3 Dihydro Indole

The primary academic and industrial research focus for 1-Boc-6-iodo-2,3-dihydro-indole centers on its application as a key intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-iodine bond allows for the strategic elaboration of the indoline (B122111) scaffold, leading to the generation of libraries of compounds for drug discovery and the total synthesis of natural products.

Research involving this and structurally similar iodo-indoles has demonstrated its utility in several key transformations:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-indoline with a boronic acid or ester in the presence of a palladium catalyst. It is a highly reliable method for forming new carbon-carbon bonds and is frequently used to introduce aryl or heteroaryl substituents at the 6-position of the indoline ring. This is a cornerstone reaction for building the complex frameworks of many biologically active molecules.

Sonogashira Coupling: The Sonogashira reaction couples the iodo-indoline with a terminal alkyne, again using a palladium catalyst, often with a copper co-catalyst. researchgate.net This provides a direct route to alkynyl-substituted indolines, which are themselves versatile intermediates that can undergo further transformations.

Heck Coupling: In the Heck reaction, the iodo-indoline is coupled with an alkene to form a new carbon-carbon bond. This reaction is particularly useful for introducing vinyl groups or for constructing more complex ring systems through intramolecular variants.

The overarching research trajectory for this compound is its use as a foundational building block. Synthetic chemists leverage the stability afforded by the Boc group and the reactivity of the iodo substituent to systematically and predictably build molecular complexity. This strategic approach is central to the discovery of new pharmaceuticals and the efficient synthesis of valuable natural products containing the indoline core.

Mechanistic Insights and Theoretical Studies of Reactions Involving 1 Boc 6 Iodo 2,3 Dihydro Indole

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of the carbon-iodine bond at the 6-position of the indoline (B122111) scaffold, coupled with the electronic nature of the protected nitrogen, allows for a range of mechanistically distinct transformations. These include palladium-catalyzed cross-coupling reactions, radical-mediated cyclizations, and cyclizations influenced by Lewis acids or organometallic species.

Palladium-catalyzed reactions are central to the functionalization of 1-Boc-6-iodo-2,3-dihydro-indole. The catalytic cycles for these transformations, such as Heck and Suzuki couplings, typically involve a sequence of fundamental organometallic steps. While specific kinetic and mechanistic data for this compound are not extensively documented, the mechanisms can be understood by analogy to well-studied reactions of o-iodoanilines and related aryl iodides. mdpi.comencyclopedia.pubnih.gov

Oxidative Addition: The catalytic cycle is generally initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, typically generated in situ. csbsju.eduacs.org This step involves the cleavage of the C-I bond and the formation of a new arylpalladium(II) complex. nih.gov The rate and success of this step can be influenced by the steric bulk and electronic properties of the phosphine ligands on the palladium center. For instance, bulky ligands like PtBu₃ have been shown to facilitate this step and prevent catalyst inhibition, sometimes by enabling a reversible oxidative addition. acs.org

Migratory Insertion: Following oxidative addition, if an unsaturated partner like an alkene or alkyne is present (as in Heck-type reactions), it coordinates to the palladium(II) center. Subsequently, a migratory insertion of the unsaturated group into the aryl-palladium bond occurs. mdpi.comlibretexts.org This step, also known as carbopalladation, forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. youtube.com The regioselectivity of this insertion (e.g., 5-exo vs. 6-endo cyclization in intramolecular reactions) is a critical aspect, often dictated by the geometry of the substrate and the nature of the catalytic system. researchgate.net For intermolecular reactions, the regioselectivity is governed by the electronic and steric properties of the alkene substituents. nih.govrsc.org

Reductive Elimination: The final step to regenerate the palladium(0) catalyst is reductive elimination. mdpi.comnih.gov In this process, the two organic groups attached to the palladium(II) center couple and are expelled from the coordination sphere, forming the final product. For example, in a Suzuki coupling, after transmetalation with an organoboron reagent, the two aryl groups on the palladium complex will undergo reductive elimination. Kinetic studies on analogous systems suggest that C-N reductive elimination can sometimes be the rate-limiting step in intramolecular amination reactions. nih.gov

A generalized catalytic cycle for a Heck-type intramolecular cyclization, a common transformation for derivatives of this compound, is depicted below.

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the C-I bond of the 6-iodoindoline derivative. | Arylpalladium(II) halide complex |

| 2. Coordination | The tethered alkene coordinates to the Pd(II) center. | π-Alkenylpalladium(II) complex |

| 3. Migratory Insertion | The alkene inserts into the Pd-C bond (intramolecular carbopalladation). | σ-Alkylpalladium(II) complex (palladacycle) |

| 4. β-Hydride Elimination | A hydrogen atom is eliminated from the alkyl group, forming a double bond and a hydridopalladium(II) species. | Hydridopalladium(II) complex |

| 5. Reductive Elimination | The hydride and halide ligands are eliminated (as HX), regenerating the Pd(0) catalyst. | Pd(0) catalyst |

This table outlines the key steps in a typical intramolecular Heck reaction involving an iodo-indoline derivative.

Radical reactions offer a powerful alternative to traditional transition-metal-catalyzed pathways for forming complex molecular architectures from aryl iodides. These reactions often proceed under mild conditions, initiated by light or a radical initiator.

Radical Cascade Reactions: In a typical radical cascade, a radical is generated at the 6-position of the indoline ring, which then participates in a series of intramolecular cyclization events. The aryl radical can be generated from the C-I bond via homolytic cleavage induced by photolysis or by reacting with a radical initiator. For instance, an aryl radical generated from a this compound derivative bearing an unsaturated side chain can add to the double or triple bond, initiating a cascade that forms new rings. researchgate.net The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-exo) is governed by Baldwin's rules, with 5-exo cyclizations being generally favored. acs.org The cascade is terminated by a final trapping step, which could be abstraction of a hydrogen atom or reaction with another radical species.

Single-Electron Transfer (SET) Processes: Single-electron transfer is another key mechanism for initiating radical reactions. In a SET process, an electron is transferred from a donor to an acceptor, generating a radical ion pair. For aryl iodides like this compound, a SET from a photocatalyst or a chemical reductant can lead to the formation of an aryl radical anion, which then expels an iodide ion to give the aryl radical. nih.govbeilstein-journals.org This aryl radical can then engage in subsequent reactions, such as addition to a tethered alkene. Mechanistic experiments, including the use of radical scavengers, often confirm the involvement of radical species in these transformations.

| Initiator | Mechanism | Key Intermediate | Consequence for this compound |

| Visible Light/Photocatalyst | Single-Electron Transfer (SET) | Aryl radical | Formation of a radical at C6, enabling subsequent cyclization or addition reactions. figshare.com |

| Radical Initiator (e.g., AIBN) | Homolytic Cleavage | Aryl radical | Initiates radical chain reactions for cyclization or intermolecular additions. |

| Iodine Radical | Iodine Radical Addition | Alkenyl radical | In reactions with tethered alkenes, an iodine radical can add to the double bond, initiating a cascade. rsc.org |

This table summarizes common initiation methods for radical reactions involving aryl iodides and their relevance to the title compound.

Cyclization reactions are fundamental for building polycyclic indole-based structures. Lewis acids and organometallic species can play crucial roles in promoting and controlling these transformations.

Lewis Acids: Lewis acids can activate various functional groups within a molecule, facilitating cyclization. nih.gov In reactions involving derivatives of this compound that possess a nucleophilic side chain, a Lewis acid can coordinate to the Boc-protecting group or another functional group, enhancing the electrophilicity of a reaction partner or altering the conformational preferences of the substrate to favor cyclization. For example, in Prins-type cyclizations, a Lewis acid is essential for generating the key oxocarbenium ion intermediate that is then trapped by a π-nucleophile. beilstein-journals.org While direct examples with this compound are scarce, the principle is broadly applicable to its derivatives.

Organometallic Species: Organometallic reagents can act as either nucleophiles or precursors to catalytic species. For instance, after converting the C-I bond of this compound to an organometallic species (e.g., an organolithium or organozinc reagent via halogen-metal exchange), this nucleophilic center can attack an intramolecular electrophile to effect cyclization. Alternatively, in the context of palladium catalysis, the organopalladium species formed after oxidative addition is a key intermediate that dictates the course of the cyclization. encyclopedia.pubmdpi.com

Computational Chemistry and Molecular Modeling Approaches

Theoretical studies, particularly those using Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms, selectivity, and energetics of transformations involving complex organic molecules.

Computational modeling is a powerful tool for understanding and predicting the outcomes of reactions where multiple isomers can be formed.

Regioselectivity: In reactions such as the Heck cyclization of an N-alkenyl-6-iodoindoline derivative, DFT calculations can be used to compare the activation barriers for different cyclization pathways (e.g., 5-exo vs. 6-endo). Studies on analogous N-allyl-2-iodoanilines have shown that the 5-membered ring formation is both kinetically and thermodynamically favored, which aligns with experimental observations. researchgate.net The calculations can model the transition states for each pathway, and the relative energies of these transition states determine the kinetic product distribution. nih.govscispace.com

Stereoselectivity: For reactions that create new stereocenters, computational methods can explain the observed diastereoselectivity. rsc.org By modeling the transition states leading to different diastereomers, the energy differences can be correlated with the product ratios. For example, in the annulation of indolines, the approach of the reactants and the geometry of the transition state can be analyzed to identify the steric and electronic factors that favor the formation of one diastereomer over another. nih.gov Computational studies on indolynes (aryne derivatives of indoles) have shown that distortion energies in the aryne intermediate can be used to predict the regioselectivity of nucleophilic additions. nih.gov

The core of computational mechanistic studies lies in identifying and characterizing the transition states that connect reactants, intermediates, and products along a reaction coordinate.

Transition State Analysis: By locating the transition state structure for a given reaction step (e.g., oxidative addition, migratory insertion, or C-H activation), chemists can calculate the activation energy barrier. researchgate.netresearchgate.netdivyarasayan.org This information helps to identify the rate-determining step of a catalytic cycle. nih.gov For instance, DFT studies on palladium-catalyzed cyclizations have detailed the geometries and energies of transition states for key steps like migratory insertion, revealing the subtle interactions that control selectivity. rsc.org

Spectroscopic Analysis for Reaction Monitoring and Structural Confirmation

The meticulous characterization of synthetic intermediates and final products is a cornerstone of modern chemical research. In the context of reactions involving this compound, a suite of spectroscopic techniques is indispensable for verifying the successful formation of the desired molecular architecture, monitoring the progress of reactions, and ensuring the purity of the obtained compounds. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount for elucidating the molecular structure and confirming its elemental composition and mass. Furthermore, when single crystals of a compound can be grown, X-ray crystallography provides unequivocal proof of its three-dimensional structure, including its absolute stereochemistry and preferred conformation.

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Synthetic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound such as this compound, both ¹H NMR and ¹³C NMR spectroscopy are routinely employed to confirm its synthesis and purity.

In the ¹H NMR spectrum, the presence of the tert-butyloxycarbonyl (Boc) protecting group is readily identified by a characteristic singlet peak in the upfield region, typically around 1.5 ppm, which integrates to nine protons. The protons of the dihydro-indole core give rise to distinct signals. The methylene protons at the C2 and C3 positions typically appear as triplets, a consequence of spin-spin coupling with each other. The aromatic protons on the benzene (B151609) ring will exhibit a splitting pattern that is dictated by their substitution. For a 6-iodo substituted indoline, one would expect to see distinct signals for the protons at the C4, C5, and C7 positions, with their chemical shifts and coupling constants providing definitive evidence of the substitution pattern.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group is typically observed in the downfield region of the spectrum, often around 150-155 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of the Boc group resonate at approximately 28 ppm. The carbon atoms of the dihydro-indole core, both aliphatic and aromatic, will have characteristic chemical shifts that can be assigned with the aid of two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The carbon atom bearing the iodine (C6) will show a characteristic chemical shift, often in the range of 85-95 ppm, which is significantly upfield compared to the other aromatic carbons due to the heavy atom effect of iodine.

Mass spectrometry (MS) is another critical tool for the validation of synthetic products. It provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, which allows for the confirmation of its molecular weight. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, which can be compared to the calculated theoretical mass, confirming its elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Additionally, characteristic fragmentation patterns can be observed, such as the loss of the Boc group (a loss of 100 amu) or the tert-butyl group (a loss of 57 amu), providing further structural confirmation.

Table 1: Representative Spectroscopic Data for the 6-Iodo-2,3-dihydro-indole Core and the Boc Protecting Group

| Technique | Structural Feature | Expected Chemical Shift (ppm) or m/z |

| ¹H NMR | C(CH₃)₃ (Boc) | ~1.5 (s, 9H) |

| ¹H NMR | -CH₂-CH₂- (Indoline) | ~3.0-4.0 (m, 4H) |

| ¹H NMR | Aromatic-H (Indoline) | ~6.5-7.5 (m, 3H) |

| ¹³C NMR | C =O (Boc) | ~153 |

| ¹³C NMR | C (CH₃)₃ (Boc) | ~80 |

| ¹³C NMR | C(C H₃)₃ (Boc) | ~28 |

| ¹³C NMR | -C H₂-C H₂- (Indoline) | ~25-50 |

| ¹³C NMR | Aromatic-C (Indoline) | ~110-150 |

| ¹³C NMR | C -I (Indoline) | ~90 |

| Mass Spec. | [M+H]⁺ for C₁₃H₁₆INO₂ | ~346.02 |

| Mass Spec. | [M-Boc+H]⁺ Fragment | ~246.97 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Use of X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if applicable)

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. Should this compound, or a derivative thereof, be amenable to crystallization, this method would provide a wealth of information that is not accessible through spectroscopic techniques alone.

The primary output of an X-ray crystallographic analysis is a detailed model of the molecule's arrangement in the crystal lattice, including precise bond lengths, bond angles, and torsion angles. This allows for the absolute confirmation of the connectivity of the atoms, corroborating the structure deduced from NMR and MS.

For chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each stereocenter. While this compound itself is achiral, many reactions involving this compound may lead to the formation of chiral products. In such cases, the crystallization of a single enantiomer and subsequent X-ray analysis can definitively establish its absolute configuration.

Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. For this compound, this would include the conformation of the five-membered dihydro-indole ring, which is typically puckered in an envelope or twist conformation. The analysis would also detail the orientation of the bulky Boc protecting group relative to the indole (B1671886) ring system. This conformational information can be crucial for understanding the steric and electronic factors that influence the reactivity of the molecule in subsequent chemical transformations. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and van der Waals interactions, would also be elucidated.

While a crystal structure for this compound is not publicly available, the analysis of related indole and N-Boc protected structures demonstrates the power of this technique. For instance, X-ray structures of various substituted indoles have provided detailed insights into the planarity of the indole ring and the influence of substituents on the molecular geometry. Similarly, crystallographic studies of N-Boc protected amines and heterocycles have characterized the geometry of the carbamate group and its conformational preferences. This body of knowledge allows for confident predictions about the likely structural features of this compound in the solid state.

Advanced Synthetic Applications of 1 Boc 6 Iodo 2,3 Dihydro Indole

Strategic Intermediate in the Total Synthesis of Indoline (B122111) and Indole-Based Natural Products

The structural motif of indoline and indole (B1671886) is a common feature in a vast array of biologically active natural products. The title compound serves as a crucial starting material or intermediate in the synthesis of these complex molecules, providing a reliable handle for the introduction of further complexity and functionality.

The utility of 1-Boc-6-iodo-2,3-dihydro-indole is prominently showcased in the total synthesis of intricate indoline and indole alkaloids. These natural products often possess significant physiological activities and, consequently, are attractive targets for synthetic chemists.

Raputindole A: The bisindole alkaloid raputindole A, first isolated from Raputia simulans, has been the subject of synthetic efforts where derivatives of 6-iodoindole play a key role. In one approach to the synthesis of (±)-raputindole A, a key step involves a Suzuki-Miyaura cross-coupling reaction, for which a 6-iodoindole derivative is essential. nih.gov Although this particular synthesis started from 6-iodoindole itself, the strategic placement of the iodine atom at the 6-position is the critical feature that enables the crucial carbon-carbon bond formation to construct the bisindole framework. Another total synthesis of (+)-raputindole A also utilized a 6-iodoindole derivative, specifically N-tosyl-6-iodo-indole, in a Heck reaction to couple the northern and southern fragments of the molecule. nih.gov The Boc-protected dihyroindole variant offers an alternative starting point with a protected nitrogen that can be carried through various synthetic steps.

Yohimbine (B192690) Alkaloids: The yohimbine family of alkaloids, which includes yohimbine, rauwolscine, and reserpine, are characterized by a pentacyclic ring system. nih.gov The synthesis of these complex structures often involves the construction of the indoloquinolizidine core. nih.govresearchgate.net While direct use of this compound in a completed yohimbine synthesis is not prominently documented in the provided results, the general strategies for constructing such alkaloids often rely on functionalized indoles. nih.govresearchgate.netresearchgate.net The iodo-substituent on the benzene (B151609) ring of the indoline core provides a versatile handle for late-stage functionalization or for building up the D and E rings of the yohimbine skeleton through various cross-coupling reactions. The Boc protecting group ensures the stability of the indoline nitrogen during these transformations. nih.gov

The following table summarizes the role of 6-iodoindole derivatives in the synthesis of these alkaloids:

| Alkaloid | Key Reaction Involving 6-Iodoindole Derivative | Reference |

| Raputindole A | Suzuki-Miyaura cross-coupling | nih.gov |

| Raputindole A | Heck reaction | nih.gov |

| Yohimbine Alkaloids | General precursor for indoloquinolizidine core construction | nih.govresearchgate.netresearchgate.net |

The creation of libraries of natural product-like compounds is a powerful strategy in drug discovery. nih.gov Divergent synthesis, starting from a common intermediate to generate a wide range of structurally diverse molecules, is a key approach in this endeavor. nih.gov this compound is an ideal scaffold for such strategies. The Boc-protected nitrogen and the C6-iodo group represent two orthogonal points for diversification.

The Boc group can be removed under acidic conditions, allowing for N-functionalization, while the iodo group can participate in a plethora of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille) to introduce a wide variety of substituents on the aromatic ring. mdpi.com This dual reactivity allows for the systematic generation of a library of substituted indoline and indole derivatives, which can then be screened for biological activity. This approach facilitates the exploration of the chemical space around a privileged indole scaffold. nih.gov

Building Block for Novel Complex Heterocyclic Architectures

Beyond its role in the synthesis of known natural products, this compound is a valuable starting material for the construction of novel and complex heterocyclic systems. The inherent reactivity of the iodo- and Boc-protected amino functionalities allows for the annulation of additional rings onto the indoline core.

The synthesis of fused-ring systems containing the indole nucleus is of great interest due to their potential applications in medicinal chemistry and materials science. nih.govnih.gov

Pyrroloindoles: The synthesis of pyrroloindoles, which contain a pyrrole (B145914) ring fused to the indole core, can be envisioned starting from this compound. science.org.geresearchgate.netresearchgate.net For instance, a Sonogashira coupling of the iodoindole with a terminal alkyne, followed by an intramolecular cyclization, could lead to the formation of a pyrrolo[3,2-e]indole system. The Boc group can be instrumental in directing the cyclization or can be removed to allow for further functionalization of the newly formed pyrrole ring.

Thienoindoles: Thienoindoles, where a thiophene (B33073) ring is fused to the indole framework, are another important class of heterocycles with diverse biological activities. nih.govnih.gov The synthesis of thieno[3,2-e]indoles or thieno[2,3-f]indoles could potentially be achieved from this compound through strategies involving the introduction of a sulfur-containing side chain at the 6-position via the iodo group, followed by an intramolecular cyclization.

Pyrrolo[2,3-g]indazoles: The construction of more complex fused systems like pyrrolo[2,3-g]indazoles can also be approached using functionalized indoles. While a direct synthesis from this compound is not explicitly detailed, the principles of building fused heterocyclic systems often rely on the strategic placement of reactive functional groups on the indole core, a role perfectly filled by the iodo substituent.

The following table illustrates potential strategies for the synthesis of fused-ring systems:

| Fused-Ring System | Potential Synthetic Strategy from this compound |

| Pyrroloindoles | Sonogashira coupling followed by intramolecular cyclization |

| Thienoindoles | Introduction of a sulfur-containing moiety via the iodo group, followed by cyclization |

| Pyrrolo[2,3-g]indazoles | Multi-step sequence involving the iodo group to build the indazole ring |

The synthesis of indoline derivatives with multiple functional groups and controlled stereochemistry is a significant challenge in organic synthesis. This compound provides a stable and versatile platform to achieve this. The Boc group allows for the introduction of substituents at the nitrogen atom, while the iodo group serves as a point for further functionalization of the aromatic ring.

Furthermore, the dihydroindole core allows for the stereoselective introduction of substituents at the C2 and C3 positions. For example, enantioselective reactions can be employed to create chiral centers on the pyrrolidine (B122466) ring, and the stereochemical outcome can be influenced by the bulky Boc protecting group. Subsequent modifications at the C6-position via the iodo group would then lead to the synthesis of highly functionalized and stereochemically defined indoline derivatives.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also makes it a valuable substrate for the development of new synthetic methods. Its well-defined structure and predictable reactivity allow researchers to test and optimize new catalytic systems and reaction conditions. For instance, it can be used as a model substrate to explore novel cross-coupling reactions, C-H activation/functionalization strategies, or domino reactions that lead to the rapid construction of molecular complexity. The development of such methodologies expands the toolkit of synthetic chemists and opens up new avenues for the synthesis of complex molecules. mdpi.comresearchgate.netresearchgate.net

Integration into Cascade and Tandem Reactions for One-Pot Syntheses

The primary reactive centers of this compound for cascade processes are the C-I bond at the 6-position and the nucleophilic nitrogen atom (after potential in-situ deprotection) or adjacent C-H bonds. The C-I bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which can initiate a sequence of subsequent intramolecular events.

A hypothetical, yet chemically sound, cascade sequence could involve an initial intermolecular reaction at the C-I bond, followed by an intramolecular cyclization. For instance, a tandem Heck-carbocyclization/Suzuki-coupling sequence, which has been demonstrated for related structures, could be envisioned. nih.govdocumentsdelivered.com In such a process, an initial Heck reaction could be followed by a cyclization and a subsequent Suzuki coupling to build complex polycyclic systems in a single pot.

Another plausible cascade involves an initial Sonogashira coupling of the C-I bond with a suitably functionalized alkyne. The resulting intermediate could then undergo an intramolecular cyclization, potentially triggered by deprotection of the Boc group or activation of a C-H bond, to form fused heterocyclic systems. Research on related indole derivatives has shown the feasibility of such cascade cyclizations. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling the reaction pathway and achieving the desired product.

| Reaction Type | Potential Coupling Partner | Potential Subsequent Reaction | Resulting Structure |

| Tandem Heck-Amination | Alkene with an amino group | Intramolecular C-N bond formation | Fused N-heterocycles |

| Sonogashira-Cyclization | Terminal alkyne with a nucleophile | Intramolecular attack on the alkyne | Fused carbocycles or heterocycles |

| Suzuki-Lactamization | Boronic acid with a carboxylic acid | Intramolecular amidation | Benzofused lactams |

Contributions to Chemo-, Regio-, and Stereoselective Synthetic Approaches

The utility of this compound in advanced synthesis is significantly enhanced by its potential for high levels of selectivity. The distinct reactivity of its functional groups allows for precise control over chemical transformations.

Chemoselectivity: The primary point of chemoselectivity in this molecule lies in the differential reactivity of the C(sp²)–I bond versus other potentially reactive sites, such as C-H bonds on the aromatic ring or the N-Boc carbamate. In palladium-catalyzed cross-coupling reactions, the C-I bond will react preferentially. This high degree of chemoselectivity has been well-established for bromo(iodo)arenes, where the C-I bond is significantly more reactive than C-Br, C-Cl, or C-H bonds. researchgate.net This allows for the selective functionalization of the 6-position without disturbing other parts of the molecule. For example, a Sonogashira or Suzuki coupling can be performed exclusively at the iodo-substituted position. researchgate.netmasterorganicchemistry.com

Regioselectivity: Regioselectivity becomes critical when the coupling partner also has multiple reactive sites or when subsequent reactions can occur at different positions. In the case of this compound, the iodine atom at the 6-position directs the initial transformation unambiguously. If a second halogen were present on the dihydroindole ring, regioselective coupling could often be achieved by tuning the catalyst and ligands. For instance, in dihalo-substituted systems, catalyst choice can dictate which halogen undergoes oxidative addition first. rsc.org Studies on poly-iodinated arenes have demonstrated that cross-coupling can be directed to the most sterically accessible C-I bond with high regioselectivity. nih.govrsc.orgresearchgate.net

Stereoselectivity: The 2,3-dihydro-indole (indoline) core is not inherently chiral, but substitution at the 2 or 3 position can create stereocenters. The development of asymmetric syntheses to produce chiral indolines is an active area of research. rsc.orgorganic-chemistry.orgnih.gov this compound can serve as a precursor to chiral molecules through several strategies. One approach is the use of a chiral catalyst in a coupling reaction that creates a new stereocenter. Another is to start with an enantiopure form of a substituted indoline. Furthermore, the indoline scaffold itself can be a template for stereoselective reactions, such as dearomatization cycloadditions on related indole systems to create fused chiral indolines. rsc.orgresearchgate.net

| Selectivity Type | Key Feature of this compound | Controlling Factors | Illustrative Transformation |

| Chemoselectivity | High reactivity of the C-I bond | Palladium catalyst, reaction conditions | Selective Suzuki coupling at the C-6 position |

| Regioselectivity | Pre-defined position of the iodo group | Catalyst/ligand system in di- or poly-functionalized systems | Directed Sonogashira coupling |

| Stereoselectivity | Prochiral nature of the indoline ring | Chiral catalysts, chiral starting materials | Asymmetric hydrogenation of a derived enamine |

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in 1-Boc-6-iodo-2,3-dihydro-indole Synthesis and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For this compound, future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. Conventional syntheses of indole (B1671886) and indoline (B122111) derivatives often require pre-functionalized precursors and harsh reaction conditions, diminishing their environmental friendliness nih.gov.

Future strategies are expected to incorporate several green chemistry principles:

Atom Economy: Developing reactions that incorporate a maximum number of atoms from the reactants into the final product. This includes exploring cascade reactions that build molecular complexity in a single step, thus avoiding multiple work-up and purification stages researchgate.net.

Use of Safer Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents like water or bio-based solvents. For instance, methods like the TEMPO-mediated cross-dehydrogenative coupling for related indole derivatives have been successfully performed in water researchgate.net.

Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. Palladium-catalyzed C-H activation, for example, represents an elegant and "greener" way to construct indoline derivatives from simpler precursors nih.gov. Efficient palladium-catalyzed intramolecular amination can also produce indolines with low catalyst loadings under mild conditions organic-chemistry.org.

Energy Efficiency: Utilizing methods that proceed at ambient temperature and pressure, such as photoredox and electrochemical syntheses. Metal-free electrochemical intramolecular C-H amination has been shown to produce indoline and indole derivatives, offering a sustainable alternative to traditional methods organic-chemistry.orgorganic-chemistry.org.

| Principle | Application to this compound Chemistry | Potential Benefit |

|---|---|---|

| C-H Activation | Direct functionalization of the indoline core without pre-installed leaving groups. nih.gov | Reduces synthetic steps and the use of halogenated intermediates. |

| Aqueous Media | Performing cross-coupling or functionalization reactions in water. researchgate.net | Eliminates hazardous organic solvents, improving safety and reducing environmental impact. |

| Electrosynthesis | Using electricity to drive dehydrogenative or cyclization reactions. organic-chemistry.org | Avoids the need for chemical oxidants, reducing chemical waste. |

| Aerobic Oxidation | Using molecular oxygen as the terminal oxidant for transformations (e.g., dehydrogenation of the indoline to an indole). organic-chemistry.org | Oxygen is an abundant, inexpensive, and non-toxic oxidant. |

Expanding the Scope of Organocatalytic and Photoredox-Catalyzed Transformations Involving the Compound

Modern synthetic methodologies are increasingly leveraging organocatalysis and photoredox catalysis to achieve novel transformations under mild conditions. The structure of this compound is well-suited for exploration with these techniques.

Organocatalysis: Asymmetric organocatalysis offers a powerful tool for introducing chirality, a crucial feature for bioactive molecules. While direct applications to this compound are still emerging, related indole frameworks have been successfully functionalized using chiral phosphoric acids and other organocatalysts rsc.org. Future work could focus on the enantioselective functionalization of the C3 position of the indoline ring or on cascade reactions initiated at the Boc-protected nitrogen.

Photoredox Catalysis: This field uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of reactions at room temperature acs.org. The carbon-iodine bond at the 6-position of the molecule is an excellent handle for photoredox-mediated transformations. This approach can be used to generate aryl radicals that can participate in various C-C and C-heteroatom bond-forming reactions. For instance, a metal-free photoredox arylation of indole scaffolds using aryldiazonium salts has been reported researchgate.net. The Paixao group has demonstrated a photoredox radical cascade process for synthesizing 2-sulfenylindoles, showcasing the potential for complex transformations researchgate.net.

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Aryl-Alkyl Coupling | Introduction of alkyl chains at the C6 position. | Access to novel analogs for medicinal chemistry. |

| Aryl-Aryl Cross-Coupling | Formation of biaryl structures. | Construction of scaffolds for materials science and drug discovery. |

| Trifluoromethylation | Installation of a CF3 group at the C6 position. | The CF3 group can improve metabolic stability and binding affinity of drug candidates. |

| Radical Cascade Cyclizations | Formation of polycyclic indole/indoline structures by reacting with tethered alkenes or alkynes. researchgate.net | Rapid construction of complex molecular architectures. |

Advanced Applications in Fragment-Based Drug Discovery and Target-Oriented Synthesis Methodologies

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities mdpi.com. This compound is an ideal candidate for both fragment-based drug discovery (FBDD) and target-oriented synthesis (TOS).

Fragment-Based Drug Discovery (FBDD): FBDD utilizes small, low-complexity molecules ("fragments") to identify binding interactions with biological targets. These initial hits are then optimized and grown into more potent lead compounds nih.gov. This compound possesses key features of an ideal fragment:

Low Molecular Weight: It fits within the "Rule of Three" often used to guide fragment selection.

3D-Rich Scaffold: The non-planar indoline ring provides spatial complexity, which can lead to more specific protein-ligand interactions.

Defined Growth Vectors: The iodine atom at the C6 position serves as a well-defined vector for chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for systematic exploration of the binding pocket. The Boc-protecting group can also be removed to enable further functionalization at the nitrogen atom.

Target-Oriented Synthesis (TOS): In TOS, synthetic efforts are directed toward the construction of complex, biologically active molecules, often natural products nih.gov. The structural motifs within this compound make it a valuable building block for synthesizing complex indole alkaloids. The defined substitution pattern allows for its strategic incorporation into a larger molecular framework, with the iodo-group enabling late-stage functionalization to create a library of analogs for structure-activity relationship (SAR) studies .

Potential Utility in Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of the indoline core suggest potential applications beyond pharmaceuticals, particularly in materials science and supramolecular chemistry. Indole-based structures, such as indoloindoles, are known to be electron-rich and possess tunable photophysical properties, making them suitable for use in organic electronics nih.gov.

The functional handles on this compound allow for its incorporation into larger, conjugated systems. For example, palladium-catalyzed cross-coupling reactions at the C6-iodo position can be used to synthesize polymers or oligomers containing the indoline unit. Such materials could be investigated for applications in:

Organic Photovoltaics (OPVs): As electron-donor components in the active layer of solar cells.

Organic Light-Emitting Diodes (OLEDs): As host or emissive materials in display and lighting technologies.

Organic Field-Effect Transistors (OFETs): As the semiconductor layer in organic electronic circuits nih.gov.

In supramolecular chemistry, the indoline scaffold can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. By attaching specific recognition motifs via the iodo- or nitrogen-positions, it is conceivable to design molecules based on this core that self-assemble into well-defined nanostructures, such as gels, liquid crystals, or vesicles. The ability to form supramolecular assemblies with other aromatic systems, like fullerenes, has been demonstrated with related heterocyclic structures, opening avenues for novel material design acs.org.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Compare -NMR shifts of the aromatic protons. Iodination at C6 deshields adjacent protons (e.g., C5-H and C7-H), causing downfield shifts (~0.3–0.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with isotopic patterns matching (100%) and (~1%).

- X-ray Photoelectron Spectroscopy (XPS) : Detect iodine’s characteristic binding energy (~620 eV for I 3d) to verify covalent bonding .

Advanced Validation : Pair with DFT calculations to predict NMR chemical shifts and compare with experimental data.

How does the Boc group influence the reactivity of 6-iodo-2,3-dihydro-indole in cross-coupling reactions?

Advanced Research Focus

The Boc group stabilizes the indole nitrogen, preventing undesired coordination with metal catalysts (e.g., Pd in Suzuki-Miyaura reactions). However, steric hindrance from the tert-butyl group can slow coupling at C5. Strategies:

- Use bulky ligands (e.g., XPhos) to enhance catalyst stability.

- Optimize reaction temperature (80–100°C) and solvent (toluene/DMF) to balance reactivity and Boc group stability.

- Post-coupling, remove the Boc group with TFA/DCM (1:1) for further functionalization .

Contradiction Alert : If coupling yields are low, test alternative protecting groups (e.g., SEM) or employ directed ortho-metalation approaches.

What are the challenges in resolving stereochemical ambiguities in dihydro-indole derivatives?

Q. Methodological Deep Dive

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based) to confirm optical purity.

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and computed spectra.

- Crystallographic Data : Use SHELXL ’s Flack parameter to determine absolute structure. For poor-quality crystals, employ powder XRD paired with Rietveld refinement .

Case Study : For this compound, ensure the dihydro ring’s puckering is accurately modeled by applying restraints to C2 and C3 during refinement.

How can computational chemistry predict the stability of the Boc group under varying reaction conditions?

Q. Advanced Modeling Focus

- DFT Calculations : Compute Gibbs free energy changes for Boc deprotection pathways (e.g., acid-catalyzed hydrolysis).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on Boc group conformation and steric strain.

- pKa Prediction : Estimate the indole nitrogen’s acidity (≈10–12) to design pH-controlled reactions that preserve the Boc group .

Practical Tip : Validate predictions with TGA/DSC to assess thermal stability and identify decomposition thresholds.

What are the best practices for handling iodine-containing intermediates to minimize side reactions?

Q. Safety & Methodology

- Light Sensitivity : Store solutions in amber vials to prevent iodine radical formation.

- Purification : Use neutral alumina columns to avoid acid-induced iodination side products.

- Waste Management : Segregate iodine waste and treat with sodium thiosulfate to reduce environmental impact .

Contradiction Note : If unexpected dimerization occurs (e.g., C6-I coupling), add radical scavengers (TEMPO) or lower reaction temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |